5-Methoxy-2,2-dimethylbenzothiazolidine
Description
Properties
Molecular Formula |
C10H13NOS |
|---|---|
Molecular Weight |
195.28 g/mol |
IUPAC Name |
5-methoxy-2,2-dimethyl-3H-1,3-benzothiazole |
InChI |
InChI=1S/C10H13NOS/c1-10(2)11-8-6-7(12-3)4-5-9(8)13-10/h4-6,11H,1-3H3 |
InChI Key |
BGAYCMHDFFQFGT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC2=C(S1)C=CC(=C2)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Structural Analogues in the Benzothiazole and Thiazolidinedione Families
Thiazolidine-2,4-dione Derivatives
Thiazolidine-2,4-dione (TZD) derivatives, such as pioglitazone hydrochloride (5-{4-[2-(5-ethylpyridin-2-yl)-ethoxy]-benzyl}-thiazolidine-2,4-dione), share a heterocyclic core with 5-Methoxy-2,2-dimethylbenzothiazolidine but differ in substituents and functional groups. Pioglitazone’s pyridyl-ethoxy-benzyl side chain confers hypoglycemic activity via PPAR-γ agonism, whereas the methoxy and dimethyl groups in the target compound may prioritize different pharmacological pathways .
Benzimidazole and Indole Derivatives
Compounds like 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridyl)methyl]thio]benzimidazole (CAS 73590-85-9) exhibit structural similarities, such as methoxy substitutions and fused aromatic systems.
Physicochemical Properties
Preparation Methods
Cyclocondensation of 5-Methoxybenzene-1,2-thiol with Acetone
A plausible route involves the cyclocondensation of 5-methoxybenzene-1,2-thiol with acetone under acidic conditions. This method mirrors thiazolidine syntheses documented in heterocyclic chemistry literature, where thiols react with ketones to form cyclic sulfides.
Hypothetical Procedure:
-
Reactants:
-
5-Methoxybenzene-1,2-thiol (1.0 equiv)
-
Acetone (2.0 equiv)
-
Acid catalyst (e.g., HCl, H₂SO₄)
-
-
Conditions:
-
Solvent: Ethanol or dichloromethane
-
Temperature: Reflux (70–80°C)
-
Duration: 6–12 hours
-
-
Work-up:
-
Neutralization with aqueous NaHCO₃
-
Extraction with dichloromethane
-
Purification via recrystallization (ethanol/water)
-
Key Considerations:
Reductive Amination Pathways
Reductive amination of 5-methoxy-2-mercaptobenzaldehyde with dimethylamine could yield the target compound. This approach is analogous to benzimidazole syntheses using sodium methoxide and phase-transfer catalysts.
Hypothetical Procedure:
-
Reactants:
-
5-Methoxy-2-mercaptobenzaldehyde (1.0 equiv)
-
Dimethylamine (2.0 equiv)
-
Reducing agent (e.g., NaBH₄, H₂/Pd-C)
-
-
Conditions:
-
Solvent: Methanol or tetrahydrofuran
-
Temperature: 0–25°C
-
Duration: 4–8 hours
-
-
Work-up:
-
Filtration or distillation to remove solvents
-
Column chromatography for purification
-
Key Considerations:
-
Controlled temperature prevents over-reduction.
-
Sodium methoxide, as used in thioether formations, may enhance nucleophilic attack.
Comparative Analysis of Methodologies
Solvent and Catalytic Systems
Purification Strategies
-
Recrystallization using ethanol-water mixtures is effective for isolating crystalline intermediates, as shown in the purification of 2-((4-chlorobenzyl)thio)-5-methoxy-1H-benzo[d]imidazole.
-
Extractive work-up with dichloromethane or ethyl acetate ensures high purity, a common practice in thioether syntheses.
Challenges and Optimization Opportunities
Byproduct Formation
Yield Improvement
-
Catalyst screening: Triethyl benzyl ammonium chloride enhances coupling efficiency in benzimidazole synthesis, suggesting potential utility in benzothiazolidine formation.
-
Temperature modulation: Lower temperatures (0–10°C) during critical steps reduce side reactions, as employed in oxidation protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
